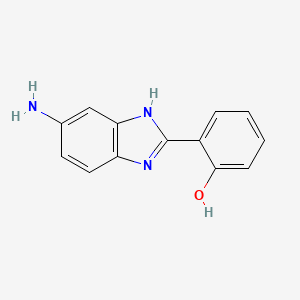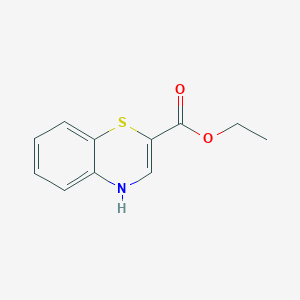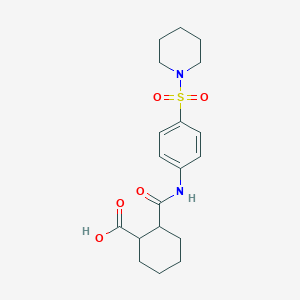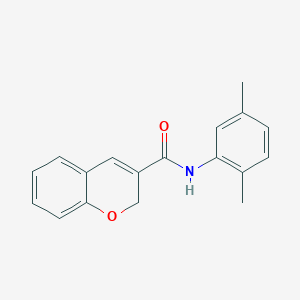![molecular formula C14H20N2O2 B2796334 (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine CAS No. 2344677-50-3](/img/structure/B2796334.png)
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine, also known as PD-M, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticonvulsant Agent Development
Compounds including variants of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine have been synthesized and evaluated for their anticonvulsant activities. Notably, a series of novel schiff bases of 3-aminomethyl pyridine, structurally similar to the specified compound, demonstrated significant seizure protection in various models, indicating potential applications in the development of anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxic Agents for Cancer Treatment
Iron(III) complexes incorporating derivatives of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine have been synthesized and assessed for their photocytotoxic properties. These complexes displayed remarkable photocytotoxicity in red light, indicating potential applications in cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Catalysis in Organic Chemistry
Derivatives of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine have been involved in synthesizing unsymmetrical NCN′ and PCN pincer palladacycles, showcasing good activity and selectivity in catalysis. This indicates their potential utility in various catalytic processes in organic chemistry (Roffe et al., 2016).
Biomedical Imaging and Photocytotoxicity
Complexes based on derivatives of (8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine have been used for cellular imaging and displayed unprecedented photocytotoxicity under red light, suggesting their potential in biomedical imaging and photodynamic therapy for cancer (Basu et al., 2014).
properties
IUPAC Name |
(8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKVUTCFOXXUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)C3=CC=CC=N3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2796254.png)




![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2796263.png)
![N-{2-[4-(2-furylcarbonyl)piperazinyl]-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl} benzamide](/img/structure/B2796264.png)
![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)
![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)


![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2796270.png)

